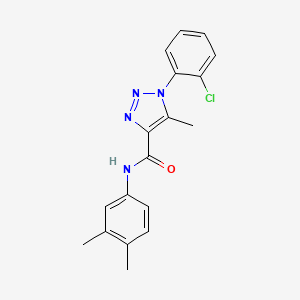![molecular formula C26H17F2N3O6 B11292507 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B11292507.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a benzofuro[3,2-d]pyrimidine core, and a difluorophenylacetamide group. Its intricate molecular architecture suggests it may have interesting chemical and biological properties.
Métodos De Preparación
The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Construction of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Attachment of the difluorophenylacetamide group: This final step may involve amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow chemistry or other advanced techniques.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced to alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products from these reactions would depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying enzyme interactions or as a potential therapeutic agent.
Medicine: Investigated for its potential anticancer or antibacterial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The benzodioxole and benzofuro[3,2-d]pyrimidine moieties could interact with molecular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparación Con Compuestos Similares
Similar compounds include:
3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(thio)oxo-2-(thio)oxo-azolidin-5-ylidene derivatives: Known for their antibacterial properties.
5-benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one: Used in early discovery research.
Compared to these compounds, 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide may offer unique interactions due to its difluorophenylacetamide group, potentially leading to different biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C26H17F2N3O6 |
|---|---|
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C26H17F2N3O6/c27-15-6-7-18(17(28)10-15)29-22(32)12-30-23-16-3-1-2-4-19(16)37-24(23)25(33)31(26(30)34)11-14-5-8-20-21(9-14)36-13-35-20/h1-10H,11-13H2,(H,29,32) |
Clave InChI |
KUTRFCIJQNXWCA-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NC6=C(C=C(C=C6)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-hydroxy-3-methoxypropyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11292442.png)
![N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11292446.png)
![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B11292459.png)
![N-(2,4-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11292472.png)
![[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B11292478.png)
![N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11292484.png)

![N-(4-bromophenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide](/img/structure/B11292487.png)
![2-[4-(4-Hydroxy-7-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11292496.png)
![N-(3,4-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11292506.png)
![N-(2-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11292509.png)
![1,3-dimethyl-5-phenyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11292514.png)
